N,N-Dimethyl-9-phenoxyacridin-4-amine
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Overview
Description
N,N-Dimethyl-9-phenoxyacridin-4-amine is a chemical compound with the molecular formula C21H18N2O and a molecular weight of 314.38 g/mol . It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N,N-Dimethyl-9-phenoxyacridin-4-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-Dimethyl-9-phenoxyacridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N,N-Dimethyl-9-phenoxyacridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-4-amine involves its interaction with molecular targets, such as enzymes and receptors. It can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
N,N-Dimethyl-9-phenoxyacridin-4-amine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and for its antimicrobial properties.
Proflavine: Another acridine derivative with antiseptic properties.
Properties
CAS No. |
61078-28-2 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dimethyl-9-phenoxyacridin-4-amine |
InChI |
InChI=1S/C21H18N2O/c1-23(2)19-14-8-12-17-20(19)22-18-13-7-6-11-16(18)21(17)24-15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI Key |
XWRMAWDCHKIMHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origin of Product |
United States |
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